molecular formula C9H7N3O2 B2544351 OC(=O)c1ccnn1-c1cccnc1 CAS No. 1884400-80-9

OC(=O)c1ccnn1-c1cccnc1

Cat. No. B2544351
M. Wt: 189.174
InChI Key: DAZRNSAIFZWORA-UHFFFAOYSA-N
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Description

The compound "OC(=O)c1ccnn1-c1cccnc1" is a molecule that contains an oxygen atom double-bonded to a carbon atom, which is also bonded to a benzene ring substituted with a cyano group and another benzene ring with a pyridine-like nitrogen arrangement. This structure suggests that the molecule could have interesting electronic properties and potential reactivity due to the presence of conjugated systems and heteroatoms.

Synthesis Analysis

The synthesis of oxygen-containing heterocycles can be achieved through various methods, including oxidative C-H and C-C bond functionalization using molecular oxygen as a green and sustainable oxidant . The molecule could potentially be synthesized through similar oxidative processes, possibly involving transition-metal catalysis or organocatalysis. Additionally, the synthesis of related structures has been reported using solid-phase synthesis techniques, as in the case of the self-complementary hexamer involving a modified guanosine .

Molecular Structure Analysis

The molecular structure of "OC(=O)c1ccnn1-c1cccnc1" would likely exhibit conjugation and resonance stabilization due to the alternating double bonds and the presence of nitrogen atoms within the rings. Quantum-chemical studies, such as those performed on pseudohalogen isomers, can provide insights into the stability and electronic properties of such molecules . The presence of oxygen and nitrogen atoms would also influence the electronic distribution and the potential for hydrogen bonding.

Chemical Reactions Analysis

The molecule could participate in various chemical reactions, particularly those involving the formation of C-O bonds. Palladium-catalyzed reactions have been shown to facilitate the formation of C-O bonds from allenes, which could be relevant for the modification or functionalization of the molecule . Additionally, the presence of the cyano group could allow for further reactions, such as nucleophilic addition or substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of "OC(=O)c1ccnn1-c1cccnc1" would be influenced by its molecular structure. X-ray photoelectron spectroscopy (XPS) studies have been used to investigate the binding energy shifts in polymers containing oxygen functionalities, which could be relevant for understanding the electronic environment of the oxygen atoms in the molecule . The molecule's solubility, melting point, and reactivity could be predicted based on its functional groups and molecular geometry. For instance, the presence of the oxygen atom in the 9-oxabispidine analogues of cisplatin significantly affects their solubility and cytotoxicity .

properties

IUPAC Name

2-pyridin-3-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-3-5-11-12(8)7-2-1-4-10-6-7/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZRNSAIFZWORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

OC(=O)c1ccnn1-c1cccnc1

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